![molecular formula C27H18N4O B14461648 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one CAS No. 65954-40-7](/img/structure/B14461648.png)
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of phenazinones, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable pyridophenazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Aplicaciones Científicas De Investigación
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-7-anilino-2,8-dimethyl-5-(4-methylphenyl)phenazin-5-ium: Shares a similar phenazinone core but with different substituents, leading to variations in chemical properties and applications.
Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate: Another related compound with notable antitumor activity.
Uniqueness
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one stands out due to its unique combination of aniline and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
65954-40-7 |
|---|---|
Fórmula molecular |
C27H18N4O |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-anilino-3-phenylpyrido[3,2-a]phenazin-5-ol |
InChI |
InChI=1S/C27H18N4O/c32-24-16-23-26(30-20-14-8-7-13-19(20)29-23)25-22(28-18-11-5-2-6-12-18)15-21(31-27(24)25)17-9-3-1-4-10-17/h1-16,32H,(H,28,31) |
Clave InChI |
CMIFNNDBMFYNBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)NC4=CC=CC=C4)C5=NC6=CC=CC=C6N=C5C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


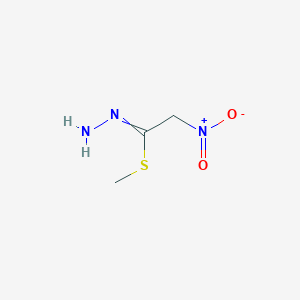


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
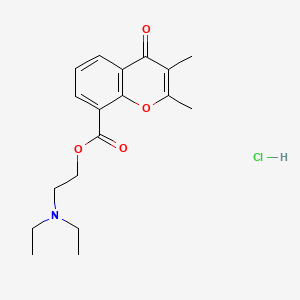
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
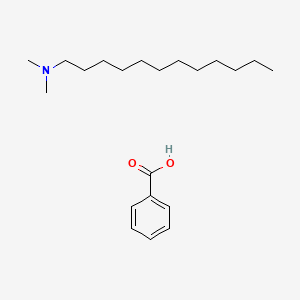
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
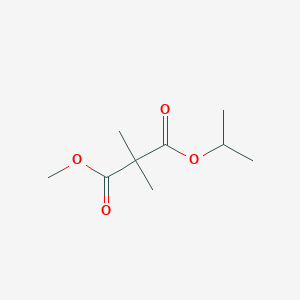
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
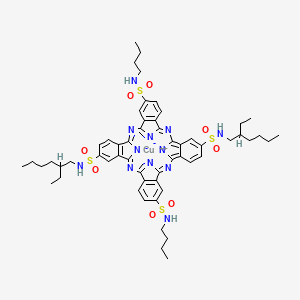
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
